DAT Binding Affinity and Selectivity Profile of O-2172 vs. GBR 12935
O-2172 demonstrates a specific DAT inhibition profile (IC50 = 47 nM) which is substantially more potent than the non-specific DAT inhibitor GBR 12935, which exhibits a much weaker inhibition of 5-HT uptake with IC50 values ranging from 2,800 nM to 97,000 nM in vascular smooth muscle cells [1][2]. The quantified difference in DAT selectivity and absolute potency directly impacts the design of experiments targeting dopaminergic signaling without off-target serotonergic interference.
| Evidence Dimension | Inhibitory Potency and Transporter Selectivity (IC50) |
|---|---|
| Target Compound Data | DAT: 47 nM; SERT: 7,000 nM |
| Comparator Or Baseline | GBR 12935: Inhibited 5-HT uptake with IC50 values of 97,030 ± 40,100 nM, 10,490 ± 5,980 nM, and 2,800 ± 1,040 nM in HBVSMCs |
| Quantified Difference | O-2172 exhibits >59-fold lower DAT IC50 than GBR 12935's lowest reported 5-HT uptake inhibition; >149-fold SERT selectivity |
| Conditions | In vitro inhibition of dopamine and serotonin transporters; O-2172 data from standard DAT/SERT assays; GBR 12935 data in human brain vascular smooth muscle cells (HBVSMCs) |
Why This Matters
Procurement of O-2172 is essential for assays requiring a clean DAT inhibition signal, as GBR 12935 introduces significant confounding SERT inhibition at comparable concentrations.
- [1] TargetMol. O-2172 (CAS 521062-92-0) Product Technical Datasheet. View Source
- [2] Involvement of organic cation transporter-3 and plasma membrane monoamine transporter in serotonin uptake in human brain vascular smooth muscle cells. PubMed. 2013. View Source
